N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide
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Overview
Description
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis . Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Scientific Research Applications
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may interfere with cell signaling pathways, resulting in anti-tumor or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure but similar core features.
Benzothiophene: A sulfur analog with comparable biological activities.
Indole: Another heterocyclic compound with a similar aromatic system and diverse biological properties.
Uniqueness
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl, chloro, and sulfonamide groups enhances its potential as a therapeutic agent and differentiates it from other benzofuran derivatives .
Properties
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-10(20)16-11(2)23-17-14(16)8-12(9-15(17)18)19-24(21,22)13-6-4-3-5-7-13/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXMPCZMSICBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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